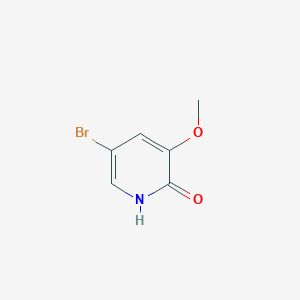

5-Bromo-3-methoxypyridin-2(1H)-one

Description

5-Bromo-3-methoxypyridin-2(1H)-one (CAS No. 1189757-62-7) is a brominated pyridinone derivative with the molecular formula C₆H₆BrNO₂ and a molecular weight of 204.02 g/mol. It is characterized by a methoxy group at position 3 and a bromine atom at position 5 on the pyridinone ring . This compound is primarily used in pharmaceutical and organic synthesis research, serving as a key intermediate for developing bioactive molecules.

Propriétés

IUPAC Name |

5-bromo-3-methoxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-5-2-4(7)3-8-6(5)9/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFYUJWNSXKSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CNC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743902 | |

| Record name | 5-Bromo-3-methoxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189757-62-7 | |

| Record name | 5-Bromo-3-methoxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methoxypyridin-2(1H)-one typically involves the bromination of 3-methoxypyridin-2(1H)-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and reagent concentrations. This ensures high yield and purity of the final product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form 3-methoxypyridin-2(1H)-one using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products:

Substitution: Formation of 3-methoxypyridin-2(1H)-one derivatives.

Oxidation: Formation of 3-methoxypyridine-2-carboxylic acid.

Reduction: Formation of 3-methoxypyridin-2(1H)-one.

Applications De Recherche Scientifique

Chemical Applications

5-Bromo-3-methoxypyridin-2(1H)-one serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine and methoxy substituents enhance its reactivity, making it suitable for various chemical transformations.

Synthesis of Complex Organic Molecules

- Reactions : It can undergo nucleophilic substitutions and coupling reactions, which are essential in the development of pharmaceutical compounds.

- Example : The compound has been utilized in the synthesis of biologically active heterocycles, which are critical in drug discovery.

Biological Applications

Research indicates that this compound has potential as a building block for developing biologically active compounds .

Antimicrobial and Anti-inflammatory Properties

- Studies have suggested that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

- Its anti-inflammatory properties have also been investigated, showing promise in treating inflammatory diseases.

Medicinal Applications

In the field of medicine, this compound is being explored for its therapeutic potential.

Therapeutic Properties

- Mechanism of Action : The compound's mechanism is primarily based on its ability to interact with specific molecular targets through hydrogen bonding and van der Waals forces, influencing biological pathways.

- Case Study : Research has indicated that derivatives of this compound could be effective in treating conditions such as migraines when used as intermediates in synthesizing drugs like eletriptan .

Industrial Applications

In industry, this compound is utilized in the production of advanced materials and specialty chemicals.

Production Techniques

- The compound can be produced on a larger scale using optimized synthetic routes, including continuous flow reactors to enhance yield and purity.

| Application Area | Description |

|---|---|

| Chemistry | Intermediate for organic synthesis |

| Biology | Potential antimicrobial and anti-inflammatory agent |

| Medicine | Building block for therapeutic agents |

| Industry | Precursor for specialty chemicals |

Mécanisme D'action

The mechanism of action of 5-Bromo-3-methoxypyridin-2(1H)-one is primarily based on its ability to interact with specific molecular targets. The bromine atom and methoxy group can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which can influence the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Key Properties :

- Solubility : Requires careful solvent selection (e.g., DMSO) and storage at 2–8°C to avoid degradation .

- Synthesis : Prepared via chiral pyridin-2(1H)-one intermediates, as demonstrated in high-yield (93%) bromination reactions of methoxycarbonyl derivatives .

- Applications : Utilized in asymmetric synthesis and drug discovery due to its reactive bromine and electron-donating methoxy group .

Comparison with Structurally Similar Compounds

5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one (CAS 1227502-35-3)

- Structure : Replaces the methoxy group with a hydroxymethyl (-CH₂OH) group.

- Properties: Molecular Formula: C₆H₆BrNO₂ (same as target compound). Hydrogen Bonding: Higher hydrogen bond donor count (2 vs. 1), enhancing hydrophilicity but reducing membrane permeability compared to the methoxy variant . Synthesis: Requires protection of the hydroxyl group during reactions, increasing synthetic complexity .

3-Bromo-5-methoxycarbonylpyridin-2(1H)-one

- Structure : Features a methoxycarbonyl (-COOMe) group at position 5.

- Properties :

2-Bromo-5-iodo-3-methoxypyridine (CAS 1131335-43-7)

- Structure : Substitutes bromine with iodine at position 5.

- Properties :

- Molecular Weight : Higher due to iodine’s atomic mass (vs. bromine), influencing steric and electronic profiles.

- Cost : Significantly more expensive (1 g = $400) due to iodine’s scarcity and handling challenges .

- Applications : Useful in Suzuki-Miyaura cross-coupling reactions, where iodine acts as a better leaving group than bromine .

5-Bromo-1-methylpyridin-2(1H)-one (CAS 81971-39-3)

5-Bromo-3-fluoropyridin-2(1H)-one (CAS 156772-63-3)

- Structure : Replaces methoxy with fluorine at position 3.

- Properties :

Comparative Data Table

Activité Biologique

5-Bromo-3-methoxypyridin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bromine atom and a methoxy group, which significantly influence its chemical reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The bromine and methoxy substituents facilitate various chemical interactions, such as hydrogen bonding and van der Waals forces, which enhance the compound's binding affinity to enzymes or receptors involved in critical biological pathways.

1. Antimicrobial Activity

Research indicates that this compound exhibits potential antimicrobial properties. It has been explored for its efficacy against various bacterial strains, with studies suggesting it may serve as a building block for developing new antibacterial agents .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways, although further research is necessary to elucidate the exact mechanisms involved.

3. Antiparasitic Activity

In vitro studies have shown that derivatives of pyridine compounds similar to this compound can exhibit significant antiparasitic activity. For instance, modifications to the pyridine structure have led to compounds with enhanced efficacy against parasites, indicating a potential pathway for therapeutic development .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyridine derivatives, including this compound:

Synthesis and Derivatives

The synthesis of this compound involves several steps, often utilizing bromination and methoxylation reactions to achieve the desired structure. It serves as a precursor for various derivatives that may possess enhanced or novel biological activities.

Q & A

Q. What are the common synthetic routes for 5-Bromo-3-methoxypyridin-2(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves functionalization of pyridine precursors. For example:

- Nucleophilic Aromatic Substitution : Bromination of 3-methoxypyridin-2(1H)-one using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in polar aprotic solvents (e.g., DMF) .

- Cross-Coupling Precursor : The bromo group can be introduced via Suzuki-Miyaura coupling using boronic acid derivatives, as seen in analogous pyridine syntheses .

- Table: Key Reaction Parameters

| Method | Catalyst/Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|

| NBS Bromination | DMF, no catalyst | 0–25°C | 60–75% | |

| Suzuki Coupling | Pd(PPh₃)₄, THF | 80°C | 50–65% |

Q. How is this compound characterized, and what spectroscopic markers are critical?

- Methodological Answer :

- NMR : The methoxy proton appears as a singlet (~δ 3.8–4.0 ppm), while the bromo-substituted aromatic proton shows deshielding (~δ 8.2–8.5 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 202 (C₆H₆BrNO₂) with fragmentation patterns indicating loss of Br (Δ m/z 79) .

- XLogP : Calculated hydrophobicity (XLogP ~0.3) suggests moderate solubility in polar solvents like methanol .

Advanced Research Questions

Q. How can the bromo group in this compound be utilized for further functionalization?

- Methodological Answer : The bromine atom serves as a handle for cross-coupling reactions:

- Suzuki-Miyaura Coupling : React with aryl boronic acids under Pd catalysis (e.g., Pd(OAc)₂, SPhos ligand) in THF/water (3:1) at 80°C .

- Buchwald-Hartwig Amination : Introduce amines using Pd₂(dba)₃ and Xantphos in toluene at 110°C .

- Challenges : Steric hindrance from the methoxy group may reduce coupling efficiency, requiring optimized ligand systems.

Q. What are the stability concerns for this compound, and how should it be stored?

- Methodological Answer :

- Degradation Pathways : Susceptible to hydrolysis under acidic/alkaline conditions and photodecomposition.

- Storage Recommendations :

- Store in airtight containers at –20°C under inert gas (N₂/Ar) .

- Avoid exposure to light (use amber glass) and humidity (add molecular sieves) .

Q. How does the methoxy group influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

- Directing Effects : The methoxy group is a strong ortho/para-director. In nitration or halogenation, electrophiles preferentially attack the para position to the methoxy group (C-5 or C-6) .

- Experimental Validation : Use competitive reactions with deuterated analogs or computational modeling (DFT) to predict sites of substitution.

Data Contradiction and Validation

Q. How can researchers resolve discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Reproducibility : Repeat synthesis and characterization using standardized protocols (e.g., USP guidelines).

- Analytical Cross-Check : Compare NMR with databases (e.g., SDBS) or run high-resolution mass spectrometry (HRMS) .

- Purity Assessment : Use HPLC (C18 column, MeCN/H₂O gradient) to detect impurities affecting physical properties .

Applications in Heterocyclic Chemistry

Q. What role does this compound play in constructing complex heterocycles?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.